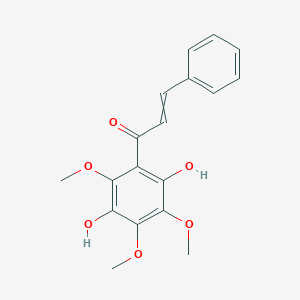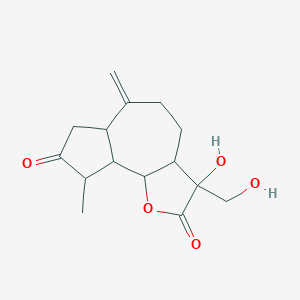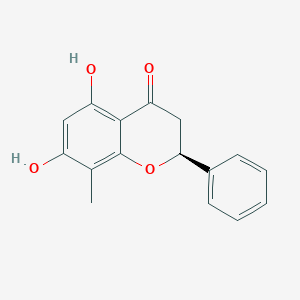
5,7-Dihidroxisoflavona
Descripción general
Descripción
5,7-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phenolic compound predominantly found in plants. Isoflavones are known for their structural similarity to estrogens, which allows them to interact with estrogen receptors in mammals. This interaction can lead to various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, and antioxidant effects .
Aplicaciones Científicas De Investigación
5,7-Dihydroxyisoflavone has a wide range of applications in scientific research:
Biology: It is studied for its antioxidant properties and its ability to interact with estrogen receptors.
Industry: It is used in the production of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
Target of Action
5,7-Dihydroxyisoflavone, a type of isoflavone, is known to be a potent inducer of cytosolic Ca2+ release . This suggests that its primary targets could be the calcium channels in the cell membrane. The compound’s interaction with these channels can lead to changes in intracellular calcium levels, which play a crucial role in various cellular processes.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, leading to changes in intracellular calcium levels . This can affect various cellular processes, including cell signaling, muscle contraction, and neurotransmitter release. Additionally, 5,7-Dihydroxyisoflavone has been shown to have effects on protein gene expression .
Biochemical Pathways
Isoflavones, including 5,7-Dihydroxyisoflavone, are synthesized by plants through the phenylpropanoid biosynthetic pathway . They are involved in the plant defense reaction against pathogens . In humans, after ingestion, isoflavones are metabolized by enterocytes, liver cells, and intestinal microorganisms . They can exert various health benefits including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .
Pharmacokinetics
The pharmacokinetics of isoflavones, including 5,7-Dihydroxyisoflavone, involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, isoflavones are deglycosylated, demethylated, oxidized (or reduced), glucuronidated, or sulfated by enterocytes, liver cells, and intestinal microorganisms . The health effects of food-derived isoflavones are dependent on the food matrices and also on the ability of intestinal microflora to produce equol .
Result of Action
The molecular and cellular effects of 5,7-Dihydroxyisoflavone’s action include changes in intracellular calcium levels and effects on protein gene expression . These changes can affect various cellular processes and exert various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .
Action Environment
The action, efficacy, and stability of 5,7-Dihydroxyisoflavone can be influenced by various environmental factors. For example, the health benefits of food-derived isoflavones are dependent on the food matrices . Additionally, the ability of intestinal microflora to metabolize isoflavones can vary among individuals, affecting the health benefits of these compounds .
Análisis Bioquímico
Biochemical Properties
For instance, they can act on several signaling pathways in the endothelium, where they potentiate the release of important vasorelaxant mediators .
Cellular Effects
Isoflavones are known to have various effects on different types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dihydroxyisoflavone is not fully understood. Isoflavones are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoflavones can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of isoflavones can vary with different dosages in animal models .
Metabolic Pathways
It is known that isoflavones are synthesized by the phenylpropanoid biosynthetic pathway in plants .
Transport and Distribution
It is known that isoflavones can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that isoflavones can be localized in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,7-Dihydroxyisoflavone can be synthesized through several methods. One common approach involves the use of dimethylcarbamoylchloride to protect the 7-hydroxy group during the synthesis of 7-hydroxy-5-methoxyisoflavones. Aminomethylation of the synthesized 7-hydroxy-5-methoxyisoflavones by formaldehyde aminals has also been studied .
Industrial Production Methods: Microbial transformation is another method used for the production of 5,7-Dihydroxyisoflavone. For instance, bacterial strains from fermented soybean paste have been shown to convert daidzein into ortho-dihydroxyisoflavones, including 5,7-Dihydroxyisoflavone .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Substitution reactions can involve reagents like formaldehyde and amines for aminomethylation.
Major Products: The major products formed from these reactions include various aminomethyl derivatives and methoxyisoflavones .
Comparación Con Compuestos Similares
- Biochanin A (5,7-dihydroxy-4’-methoxyisoflavone)
- Daidzein (7,4’-dihydroxyisoflavone)
- Genistein (7,4’-dihydroxy-6-methoxyisoflavone)
- Glycitein (7,4’-dihydroxy-6-methoxyisoflavone)
- Formononetin (7-hydroxy-4’-methoxyisoflavone)
Uniqueness: 5,7-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and chemical reactivity. Its ability to interact with estrogen receptors and its antioxidant properties make it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJGZPJJTHBVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418801 | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4044-00-2 | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















